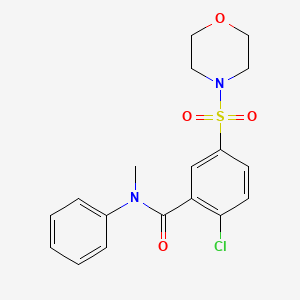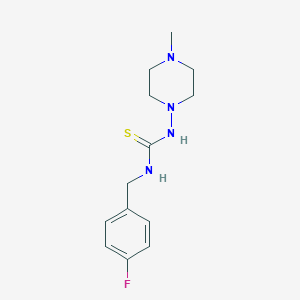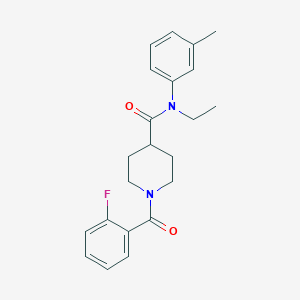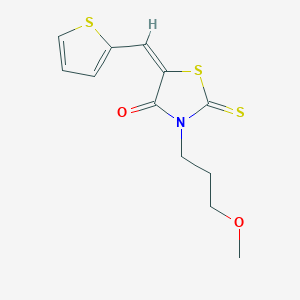
2-chloro-N-methyl-5-(4-morpholinylsulfonyl)-N-phenylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of amide bonds, introduction of sulfonyl groups, and chlorination. For example, the synthesis of benzamide derivatives with gastroprokinetic activity involves specific substitutions at the benzamide moiety to improve activity, indicating the significance of structural modifications in achieving desired biological activities (Kalo et al., 1995). Another synthesis approach for similar compounds involves the use of different heteroalicycles, showing the versatility in synthesizing benzamide derivatives with varied properties (Morie et al., 1995).
Molecular Structure Analysis
The molecular structure is crucial in determining the properties and reactivity of a compound. X-ray crystallography is commonly used to elucidate the crystal structure, providing insights into the compound's stereochemistry and molecular interactions. For instance, the crystal structure of a closely related compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, revealed significant pi-pi conjugation and hydrogen bonding interactions, influencing its stability and reactivity (He et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including amide bond formation, nucleophilic substitutions, and electrophilic aromatic substitutions. The chemical properties are influenced by the functional groups present, such as sulfonyl, chloro, and morpholino groups, which can affect the compound's reactivity, polarity, and solubility. The synthesis and biological evaluation of derivatives indicate the importance of the substituents on the benzamide ring in determining the compound's activity (Abdulla et al., 2013).
Physical Properties Analysis
Physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding a compound's behavior under different conditions. The synthesis and characterization of similar compounds provide valuable data on these properties, which are essential for practical applications and further chemical modifications (Duan et al., 2014).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are significantly influenced by their molecular structure. Studies involving the synthesis, docking, and simulation of derivatives as antidiabetic agents demonstrate the relationship between structure and function, highlighting the role of specific functional groups in enhancing biological activity (Thakral et al., 2020).
Scientific Research Applications
Synthesis and Chemical Properties
Phosphorus Protecting Group in Oligonucleotide Synthesis
The morpholine derivative, similar to the one , was used in preparing d-nucleoside-3-phosphoramidites, vital for forming 3′-5′-phosphotriester linkages in oligonucleotide synthesis. The morpholine group's presence is significant for the selective and mild removal of the protecting group under basic conditions (Claesen et al., 1984).
Gastroprokinetic Activity
Compounds containing morpholine and benzamide structures, akin to 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)-N-phenylbenzamide, demonstrated potent gastroprokinetic activities, influencing gastric emptying. The specific orientation of the morpholine ring and N-benzyl group was crucial for activity (Kalo et al., 1995).
Antimicrobial and Modulating Activities
- Antimicrobial and Modulating Effects: The presence of a morpholine group, as seen in the structure of 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)-N-phenylbenzamide, is noted for antimicrobial properties. A related compound, 4-(Phenylsulfonyl) morpholine, demonstrated modulating activity against multidrug-resistant strains of various bacteria and fungi. The combination of this compound with other antibiotics showed a significant reduction in minimum inhibitory concentration, indicating a potential role in combating antibiotic resistance (Oliveira et al., 2015).
Environmental Chemistry
- Adsorption and Mobility in Soils: The chlorophenyl and morpholine components in compounds like 2-chloro-N-methyl-5-(4-morpholinylsulfonyl)-N-phenylbenzamide influence their environmental behavior. Studies on similar compounds showed that soil pH is more critical than organic matter content for adsorption. The mobility studies in soils revealed that such compounds and their metabolites are less mobile, indicating a potential environmental persistence factor (Guo et al., 2004).
properties
IUPAC Name |
2-chloro-N-methyl-5-morpholin-4-ylsulfonyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-20(14-5-3-2-4-6-14)18(22)16-13-15(7-8-17(16)19)26(23,24)21-9-11-25-12-10-21/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOZICXFRFUMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-5-morpholin-4-ylsulfonyl-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)

![2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4585383.png)


![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide](/img/structure/B4585399.png)
![1-ethyl-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585405.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4585415.png)

![3-[(4-tert-butylphenoxy)methyl]-5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4585424.png)
![1-cyclopropyl-2-mercapto-7-methyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4585426.png)

![6-[2-(1H-indol-3-yl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4585442.png)